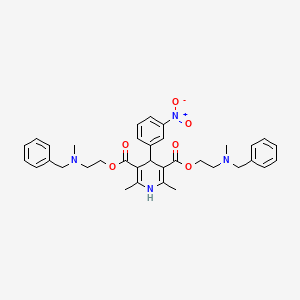

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, bis(2-(methyl(phenylmethyl)amino)ethyl) ester

Descripción general

Descripción

XE 820 is a biochemical.

Actividad Biológica

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, bis(2-(methyl(phenylmethyl)amino)ethyl) ester, commonly referred to as a derivative of 1,4-dihydropyridine (DHP), exhibits a range of biological activities that make it a subject of interest in pharmacological research. This compound is part of a broader class of DHPs known for their redox properties and potential therapeutic applications.

- Molecular Formula : C19H23N2O4

- Molecular Weight : 329.4 g/mol

- CAS Number : 1165-06-6

- Density : 1.122 g/cm³

- Boiling Point : 449.6ºC at 760 mmHg

- Flash Point : 225.7ºC

1,4-Dihydropyridines like this compound are known to act primarily as calcium channel blockers and exhibit antioxidant properties. They can modulate oxidative stress and influence cellular redox states by donating hydrogen atoms, thus acting as antioxidants in various biological systems. The presence of nitrophenyl groups may enhance these properties through additional electron-withdrawing effects, which can stabilize radical intermediates formed during oxidative processes .

Antioxidant Activity

Research indicates that DHP derivatives possess significant antioxidant activity (AOA). For instance, studies have shown that these compounds can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro at concentrations higher than 100 µM . The antioxidant mechanism is believed to involve the donation of hydrogen atoms from the DHP structure, which helps in scavenging free radicals.

Calcium Channel Modulation

DHPs are well-known for their role in modulating calcium ion channels. This activity is crucial in cardiovascular health, where they help manage blood pressure by relaxing vascular smooth muscle . The specific compound under discussion may exhibit similar effects due to its structural similarities with other known DHPs.

Neuroprotective Effects

Some studies suggest that DHP derivatives can exert neuroprotective effects by reducing oxidative stress in neuronal cells. This has implications for conditions such as Alzheimer's disease and other neurodegenerative disorders . The ability to regenerate NADH through metabolic pathways further supports their potential in neuroprotection.

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Pharmacological Uses

-

Calcium Channel Blocker :

- The compound is structurally related to dihydropyridine calcium channel blockers, which are used in the treatment of hypertension and angina. Its mechanism involves inhibiting calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissue.

-

Antioxidant Activity :

- Research indicates that derivatives of pyridinedicarboxylic acid exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, making them potential candidates for therapeutic applications in conditions associated with oxidative damage.

-

Antitumor Activity :

- Preliminary studies have suggested that this compound may possess antitumor properties. Its ability to interfere with cellular proliferation pathways could be explored for cancer treatment.

Neuroprotective Effects

Studies have shown that certain derivatives of pyridinedicarboxylic acids can provide neuroprotection against excitotoxicity and oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Polymer Chemistry

The unique structure of 3,5-Pyridinedicarboxylic acid derivatives allows for their use in synthesizing polymers with specific properties. The incorporation of such compounds can enhance thermal stability and mechanical strength in polymer matrices.

Nanotechnology

Research into the use of pyridinedicarboxylic acid derivatives in nanotechnology is ongoing. Their ability to form stable complexes with metal ions opens avenues for developing nanomaterials with applications in catalysis and drug delivery systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Properties | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |

| Study 2 | Antitumor Activity | In vitro studies showed reduced proliferation of cancer cell lines when treated with the compound. |

| Study 3 | Neuroprotection | Exhibited protective effects against glutamate-induced toxicity in neuronal cultures. |

Propiedades

IUPAC Name |

bis[2-[benzyl(methyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O6/c1-25-31(34(40)44-20-18-37(3)23-27-12-7-5-8-13-27)33(29-16-11-17-30(22-29)39(42)43)32(26(2)36-25)35(41)45-21-19-38(4)24-28-14-9-6-10-15-28/h5-17,22,33,36H,18-21,23-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSBJKKZJRFYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(C)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222006 | |

| Record name | XE 820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71791-90-7 | |

| Record name | XE 820 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071791907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XE 820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis[2-[methyl(phenylmethyl)amino]ethyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJF4EY9GVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.